molecular formula C17H14FNO B3031808 1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol CAS No. 714953-86-3

1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol

Cat. No.: B3031808
CAS No.: 714953-86-3
M. Wt: 267.3 g/mol
InChI Key: DAZXLXCTCBZKGX-UHFFFAOYSA-N
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Description

1-[Amino-(4-fluorophenyl)methyl]naphthalen-2-ol (CAS: 1036-14-2 analogs) is a Mannich base derivative synthesized via the aminoalkylation of 2-naphthol with 4-fluorobenzaldehyde in the presence of ammonia or ammonium carbamate . This compound belongs to the Betti base family, characterized by a naphthalene backbone substituted with an amino-aryl-methyl group. Its structure features a stereogenic carbon center (R configuration), intramolecular O–H···N hydrogen bonding, and a dihedral angle of ~76° between the naphthol and fluorophenyl rings, contributing to its chiral and bioactive properties .

The fluorophenyl substituent enhances its lipophilicity and electronic effects, making it relevant for antimicrobial, anticancer, and chiral separation applications . Commercial availability (e.g., CymitQuimica’s hydrochloride salt, Ref: 54-PC404507) underscores its utility in drug discovery .

Properties

IUPAC Name

1-[amino-(4-fluorophenyl)methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO/c18-13-8-5-12(6-9-13)17(19)16-14-4-2-1-3-11(14)7-10-15(16)20/h1-10,17,20H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZXLXCTCBZKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(C3=CC=C(C=C3)F)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588715
Record name 1-[Amino(4-fluorophenyl)methyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714953-86-3
Record name 1-[Amino(4-fluorophenyl)methyl]-2-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=714953-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[Amino(4-fluorophenyl)methyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.

Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the purity and yield of the compound. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring or the fluorophenyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound 1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol , also known by its CAS number 714953-86-3, has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article aims to explore the diverse applications of this compound, focusing on its roles in medicinal chemistry, materials science, and other relevant domains.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The presence of the fluorine atom can enhance the compound's lipophilicity, improving its ability to penetrate cell membranes. Studies have shown that derivatives of naphthalene-based compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

Case Study: Inhibition of Breast Cancer Cells

A study conducted on naphthalene derivatives demonstrated that modifications at the amino position could lead to increased potency against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that this compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

Another significant application is in the field of antimicrobial agents. The compound's structural features allow it to interact with bacterial cell membranes, leading to disruption and subsequent cell death.

Case Study: Activity Against Gram-positive Bacteria

In vitro studies have shown that naphthalene derivatives exhibit activity against various strains of Gram-positive bacteria. The compound was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating potential as an alternative treatment option.

Fluorescent Dyes

Due to its unique electronic properties, this compound can be utilized as a fluorescent dye in biological imaging. The naphthalene core provides strong fluorescence under UV light, making it suitable for labeling cells and tissues in microscopy studies.

Table: Comparison of Fluorescent Properties

Compound NameExcitation Wavelength (nm)Emission Wavelength (nm)Application
This compound350450Biological Imaging
Other Naphthalene DerivativesVariesVariesVarious

Polymer Additives

The incorporation of this compound into polymer matrices can enhance their mechanical properties and thermal stability. Research has shown that adding small amounts of naphthalene derivatives can improve the strength and flexibility of polymers used in packaging and construction materials.

Mechanism of Action

The mechanism of action of 1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol involves its interaction with molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Bioactivity and Structural Properties

Compound Name Substituent (R) Key Properties Reference ID
1-[Amino-(4-fluorophenyl)methyl]naphthalen-2-ol 4-F - LasR antagonism (anti-quorum sensing)
- Moderate antimicrobial activity
- Dihedral angle: 76.59° (naphthol/aryl)
1-[Amino-(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol 4-Cl, 6-Br - Stronger antimicrobial activity vs. 4-F analog
- Dihedral angle: 76.59°
- Intramolecular O–H···N hydrogen bond stabilizes twisted conformation
1-((4-Methoxyphenylimino)methyl)-2-naphthol 4-OCH₃ - Enhanced metal coordination (Schiff base complexes)
- DNA binding (Kₐ ~10⁵ M⁻¹) and cleavage activity with Cu(II) complexes
1-{(E)-[(3,4-Dichlorophenyl)imino]methyl}naphthalen-2-ol 3,4-Cl₂ - Planar naphthalene and dichlorophenyl rings (dihedral angle: 29°)
- Antifungal activity linked to C–H···O interactions

Key Findings :

  • Electron-Withdrawing Groups (F, Cl, Br) : Increase antimicrobial potency due to enhanced electrophilicity and membrane penetration .
  • Methoxy Groups : Improve metal-chelation capacity, enabling applications in catalysis and DNA interaction .
  • Dihedral Angles : Smaller angles (e.g., 29° in dichlorophenyl analog) correlate with planar conformations and stronger π-π stacking, enhancing stability .

Schiff Base vs. Mannich Base Derivatives

Table 2: Functional Group Comparison

Compound Type Example Key Features Bioactivity Reference ID
Mannich Bases 1-[Amino-(4-fluorophenyl)methyl]naphthalen-2-ol - Chiral center
- Intramolecular H-bonding
- Moderate LasR inhibition (IC₅₀: ~50 µM)
Anti-quorum sensing, antimicrobial
Schiff Bases 1-((E)-(2-hydroxyphenylimino)methyl)naphthalen-2-ol - Conjugated imine bond
- Strong metal coordination (e.g., Cu(II), Co(II))
- Fluorescence sensing
Anticancer (IC₅₀: 12 µM vs. HeLa cells), chemosensors for Cu²⁺/Ag⁺
Tetrazole-Imine Hybrids 1-[(1-Phenyl-1H-tetrazol-5-ylimino)methyl]naphthalen-2-ol - Tetrazole moiety enhances π-acidity
- Synergistic antimicrobial effects with Co(II) complexes
Broad-spectrum antimicrobial (MIC: 8 µg/mL vs. S. aureus)

Key Findings :

  • Mannich Bases : Superior chiral resolution (e.g., via IP-CF6 HPLC phases) due to stereogenic centers, enabling enantiopure drug synthesis .
  • Schiff Bases : Exhibit redox-active behavior (cyclic voltammetry peaks at −0.35 V for Cu(II) complexes) and selective ion detection .

Key Trends :

  • Cu(II) Complexes : Higher nuclease activity due to redox cycling between Cu(I)/Cu(II) states .
  • Zn(II) Complexes : Lower toxicity and ROS-mediated apoptosis in cancer cells .

Biological Activity

1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol, a compound with the molecular formula C17_{17}H14_{14}FNO, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves multi-step organic reactions, including methods such as the Suzuki–Miyaura coupling reaction, which is commonly employed to form carbon-carbon bonds in the synthesis of complex organic molecules . The presence of the fluorophenyl group is significant as it enhances the compound's lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl group participates in hydrophobic interactions. This dual interaction can modulate enzyme activity, influencing metabolic pathways .
  • Receptor Binding : The compound may bind to specific receptors on cell surfaces, initiating intracellular signaling cascades that affect cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties:

  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines. For instance, it was tested against human lung cancer (A549), colon cancer (HT-29), and breast cancer (MCF-7) cell lines. The results indicated IC50_{50} values ranging from 100 µg/mL to 250 µg/mL, suggesting moderate to strong cytotoxicity compared to standard chemotherapeutics .

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are crucial in preventing oxidative stress-related damage in cells:

  • DPPH Scavenging Activity : In assays measuring free radical scavenging ability, this compound exhibited significant DPPH radical scavenging activity, comparable to established antioxidants like ascorbic acid .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological effects of this compound:

  • Cytotoxicity Study : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a substantial decrease in cell viability and an increase in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis induction .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound inhibits key signaling pathways involved in cancer progression, particularly those related to apoptosis and cell cycle regulation. This was evidenced by alterations in gene expression profiles associated with these pathways .
  • Comparative Analysis : When compared to other derivatives within the same chemical class, this compound showed superior activity against certain cancer types, indicating its potential as a lead compound for further development .

Summary Table of Biological Activities

Activity TypeObserved EffectsIC50_{50} Values
CytotoxicitySignificant reduction in cell viability100 - 250 µg/mL
AntioxidantDPPH radical scavengingComparable to ascorbic acid
Apoptosis InductionIncreased LDH levels indicating cell damageN/A

Q & A

What are the common synthetic routes for preparing 1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol, and how can reaction conditions be optimized?

Basic Research Question
The compound is synthesized via acid-catalyzed cleavage of oxazine precursors. A method adapted from a chloro-substituted analog involves refluxing an oxazine derivative (e.g., 8-bromo-1,3-bis(4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine) in 20% HCl, followed by neutralization with NH₄OH and purification via recrystallization . Optimization includes:

  • Reaction Time : Extending reflux duration (6+ hours) to ensure complete cleavage.
  • Acid Concentration : Testing higher HCl concentrations (20–30%) to improve yield.
  • Substituent Effects : Replacing 4-chloro with 4-fluoro groups may alter electronic properties, necessitating adjusted stoichiometry for intermediates .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question
Key methods include:

  • X-ray Crystallography : Resolves molecular geometry, hydrogen bonding (e.g., O–H···N interactions in naphthol derivatives), and substituent positioning .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., –NH₂, –OH) and aromatic splitting patterns. Compare shifts with chloro analogs to assess fluorine’s electron-withdrawing effects .
  • IR Spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and amine (3300–3500 cm⁻¹) stretching vibrations .

How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

Advanced Research Question
Discrepancies (e.g., NMR chemical shifts vs. DFT calculations) arise from solvent effects, tautomerism, or conformational flexibility. Mitigation strategies:

  • Multi-Technique Validation : Cross-validate X-ray (absolute structure) with 2D NMR (COSY, NOESY) .
  • Computational Refinement : Use density functional theory (DFT) with solvent models (e.g., PCM) to simulate spectra under experimental conditions .
  • Dynamic Effects : Analyze temperature-dependent NMR to detect tautomeric equilibria (e.g., keto-enol shifts in naphthol systems) .

What is the impact of the 4-fluoro substituent on the compound’s reactivity compared to chloro analogs?

Advanced Research Question
The 4-fluoro group influences electronic and steric properties:

  • Electronic Effects : Fluorine’s strong electron-withdrawing nature increases the electrophilicity of the adjacent amino group, altering nucleophilic addition kinetics vs. chloro analogs .
  • Hydrogen Bonding : Fluorine’s smaller size may enhance crystal packing efficiency compared to bulkier chloro substituents, as seen in X-ray structures of related compounds .
  • Stability : Fluorinated derivatives often exhibit higher metabolic stability in pharmacological studies, making them preferable for drug discovery .

How can the compound’s potential as a pharmacological agent be evaluated? What in vitro assays are suitable?

Advanced Research Question
Methodological steps include:

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Enzyme Inhibition : Test binding affinity to target enzymes (e.g., kinases) via fluorescence polarization or surface plasmon resonance (SPR).
  • Structural Analog Analysis : Compare with fluorophenyl-propanol derivatives, which show activity in neurotransmitter modulation .

Under what conditions does the compound exhibit stability, and how can degradation products be analyzed?

Advanced Research Question
Stability studies should assess:

  • pH Sensitivity : Incubate in buffers (pH 2–12) and monitor decomposition via HPLC. The hydroxyl group may protonate under acidic conditions, altering solubility .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for naphthol derivatives) .
  • Degradation Pathways : LC-MS/MS identifies oxidation products (e.g., quinone forms) or hydrolysis byproducts (e.g., free amine or naphthol) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol
Reactant of Route 2
1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol

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